{[(3-Acetylphenyl)sulfonyl]amino}acetic acid
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Overview
Description
Preparation Methods
The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves several steps. One common method includes the sulfonylation of 3-acetylphenylamine followed by the reaction with glycine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various derivatives. In biology, it is utilized in proteomics research to study protein interactions and functions. Its applications in medicine include potential use in drug development due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid can be compared with similar compounds such as:
- N-(3-Acetylphenyl)sulfonylglycine
- 2-(3-Acetylphenylsulfonylamino)acetic acid These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical properties and potential uses .
Properties
IUPAC Name |
2-[(3-acetylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)8-3-2-4-9(5-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINKTCFJKCXJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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